molecular formula C20H33NO2 B593298 17beta-Hydroxy-17-methyl-5alpha-androstan-3-one oxime CAS No. 2722-75-0

17beta-Hydroxy-17-methyl-5alpha-androstan-3-one oxime

Cat. No.: B593298
CAS No.: 2722-75-0
M. Wt: 319.489
InChI Key: OZDYENBGCZIXOP-YDSAWKJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17α-Methyl-androstan-3-hydroxyimine-17β-ol is an analog of mestanolone, a 17α-methylated version of dihydrotestosterone. 17α-Methyl-androstan-3-hydroxyimine-17β-ol is a designer anabolic androgenic steroid that is classified as a Schedule III controlled substance in the United States. This compound is intended for forensic and research purposes only.

Scientific Research Applications

Metabolic Studies

Research on similar compounds to 17beta-Hydroxy-17-methyl-5alpha-androstan-3-one Oxime has primarily focused on their metabolism. For instance, the study of the metabolism of 17beta-hydroxy-2alpha-methyl-5alpha-androstan-3-one in rabbits explored the urinary excretion products of the compound, finding hydroxylation at various positions on the steroid nucleus (Templeton & Kim, 1977).

Structural and Binding Analysis

There has been significant interest in the configurational analysis and relative binding affinities of similar steroids. A study investigated the binding affinities of different isomers, providing insights into the interaction of these compounds with biological receptors (Tapolcsányi et al., 2001).

Synthesis and Chemical Properties

Synthesis and exploration of the chemical properties of similar steroids have been a topic of interest. For example, research on the synthesis of 3-methyl-3-hydroxy-6-oxo-androstane derivatives examined the impacts of substitutions at various positions (Chodounská et al., 2004).

Neurological Applications

Certain analogs of 17beta-Hydroxy-17-methyl-5alpha-androstan-3-one have been studied for their potential neurological applications. A study on 17beta-Nitro-5alpha-androstan-3alpha-ol and its derivatives demonstrated their ability to modulate GABA(A) receptors, with implications for anticonvulsant and anxiolytic activities (Runyon et al., 2009).

Biological Activities and Therapeutic Potential

The exploration of biological activities and potential therapeutic applications of similar compounds has been a significant area of research. For example, the study of antiprogestational agents synthesized from steroidal ketones revealed some compounds with notable anti-implantational and antidecidual activities (Grunwell et al., 1976).

Properties

CAS No.

2722-75-0

Molecular Formula

C20H33NO2

Molecular Weight

319.489

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-3-hydroxyimino-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H33NO2/c1-18-9-6-14(21-23)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22-23H,4-12H2,1-3H3/t13-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

OZDYENBGCZIXOP-YDSAWKJFSA-N

SMILES

CC12CCC(=NO)CC1CCC3C2CCC4(C3CCC4(C)O)C

Synonyms

Mestanolone oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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